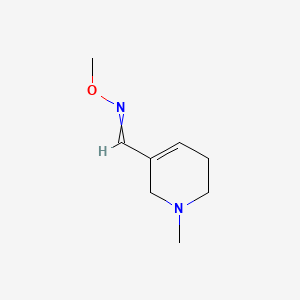
Euonina
Descripción general
Descripción
Evonimine is an organic compound derived from the essential oil of the Evodia rutaecarpa plant, which is native to China and other parts of East Asia. It is used in traditional Chinese medicine as an antispasmodic and a remedy for gastrointestinal issues. Evonimine has been studied extensively in the past few decades and has been found to have a variety of pharmacological effects.
Aplicaciones Científicas De Investigación
Farmacocinética en la Artritis Reumatoide
La Euonina se ha estudiado por su farmacocinética en plasma humano, particularmente en el contexto de la artritis reumatoide. Se desarrolló un método sensible de cromatografía líquida de alta resolución-espectrometría de masas para determinar cantidades traza de this compound y Wilforidina en plasma humano. Este método es crucial para la investigación farmacéutica clínica, especialmente para pacientes voluntarios con artritis reumatoide, ya que permite la medición precisa de estos compuestos en muestras biológicas {svg_1}.
Efectos Inmunosupresores
La investigación ha indicado que la this compound exhibe efectos inmunosupresores significativos. Se ha demostrado que tiene efectos depresores sobre la inmunidad humoral, lo que podría ser beneficioso en el tratamiento de enfermedades autoinmunes. Esta propiedad es particularmente relevante para afecciones donde el sistema inmunitario ataca las propias células del cuerpo, como el lupus {svg_2}.
Actividad Antialimentaria
La this compound ha demostrado una buena actividad antialimentaria contra el lepidóptero Spodoptera littoralis. Esta aplicación es significativa en el campo de la gestión de plagas agrícolas, donde el control de las poblaciones de plagas es crucial. La capacidad del compuesto para disuadir la alimentación puede ayudar a proteger los cultivos sin la necesidad de pesticidas dañinos {svg_3}.
Medicina Tradicional
En la medicina tradicional china, la this compound, derivada de Tripterygium wilfordii Hook. f., se utiliza para tratar diversas enfermedades causadas por disinmunidad. Sus efectos terapéuticos se han reconocido para afecciones como el reumatismo y el cáncer, y también se utiliza como potenciador sexual {svg_4}.
Actividades Antiinflamatorias y Anticaencérigénas
Los componentes químicos de la this compound, incluidos los alcaloides derivados de la piridina, han mostrado potencial en estudios preclínicos para actividades antiinflamatorias, antibacterianas, antiparasitarias y anticancerígenas. Estos hallazgos sugieren que la this compound podría ser un compuesto valioso en el desarrollo de nuevos tratamientos para la inflamación y el cáncer {svg_5}.
Análisis Químico y Control de Calidad
El desarrollo de métodos analíticos para la this compound es esencial para el control de calidad en los productos farmacéuticos derivados de Tripterygium wilfordii Hook. f. La determinación precisa del contenido de this compound garantiza la seguridad y eficacia de estos medicamentos, lo cual es fundamental para la salud del paciente y los resultados del tratamiento {svg_6}.
Mecanismo De Acción
Target of Action
It’s known that euonine exhibits significant inhibition of humoral-mediated immunity . This suggests that its targets may be components of the immune system, particularly those involved in the humoral immune response.
Mode of Action
It’s known to exhibit significant inhibition of humoral-mediated immunity . This suggests that Euonine may interact with its targets in a way that suppresses or modulates the humoral immune response.
Biochemical Pathways
Given its known effects on humoral-mediated immunity , it’s plausible that Euonine may influence pathways related to immune response regulation.
Pharmacokinetics
Pharmacokinetic studies on Euonine are limited . A method has been developed for the simultaneous determination of trace euonine and wilforidine in human plasma . This method could potentially be used to study the absorption, distribution, metabolism, and excretion (ADME) properties of Euonine, which would provide insights into its bioavailability.
Result of Action
Euonine exhibits marked depressant effects on humoral-mediated immunity . It also demonstrates good anti-feeding activity against the lepidopteran Spodoptera littoralis . These effects suggest that Euonine may have potential therapeutic applications in conditions where modulation of the immune response or deterrence of certain pests is beneficial.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Evonimine plays a crucial role in various biochemical reactions. It exhibits significant inhibition of humoral-mediated immunity, which is evident from its impact on the haemolytic response . Evonimine interacts with several biomolecules, including enzymes and proteins involved in immune responses. The nature of these interactions involves binding to specific receptors or enzymes, thereby modulating their activity and leading to the observed immunosuppressive effects.
Cellular Effects
Evonimine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Evonimine has been shown to inhibit the proliferation of immune cells, thereby reducing the overall immune response . This modulation of cell signaling pathways and gene expression results in altered cellular metabolism, which can have downstream effects on cell function and viability.
Molecular Mechanism
The mechanism of action of Evonimine involves its interaction with specific biomolecules at the molecular level. Evonimine binds to receptors or enzymes, leading to their inhibition or activation. This binding interaction can result in changes in gene expression, which further modulates cellular processes. For example, Evonimine’s inhibition of immune cell proliferation is likely due to its ability to interfere with signaling pathways that regulate cell growth and division .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Evonimine can change over time. The stability and degradation of Evonimine are important factors that influence its long-term effects on cellular function. Studies have shown that Evonimine remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to Evonimine can lead to sustained immunosuppressive effects, which may have implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of Evonimine vary with different dosages in animal models. At lower doses, Evonimine exhibits significant immunosuppressive activity without causing adverse effects. At higher doses, toxic effects may be observed, including damage to vital organs and tissues . It is important to determine the optimal dosage that maximizes the therapeutic benefits of Evonimine while minimizing its toxic effects.
Metabolic Pathways
Evonimine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function. For instance, Evonimine may be metabolized by liver enzymes, resulting in the formation of active or inactive metabolites . Understanding the metabolic pathways of Evonimine is crucial for predicting its pharmacokinetics and pharmacodynamics.
Transport and Distribution
Evonimine is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, Evonimine may be transported into immune cells via specific transporters, leading to its accumulation in these cells and subsequent immunosuppressive effects . The distribution of Evonimine within tissues can also affect its overall efficacy and safety.
Subcellular Localization
The subcellular localization of Evonimine plays a critical role in its activity and function. Evonimine may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biological activity . For instance, Evonimine’s localization within immune cells may enhance its ability to modulate immune responses.
Propiedades
IUPAC Name |
(19,20,22,23,25-pentaacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47NO18/c1-17-12-13-25-24(11-10-14-39-25)34(47)50-15-35(8)26-27(51-19(3)41)31(54-22(6)44)37(16-49-18(2)40)32(55-23(7)45)28(52-20(4)42)30(56-33(17)46)36(9,48)38(37,57-35)29(26)53-21(5)43/h10-11,14,17,26-32,48H,12-13,15-16H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHHQEWWGMEJTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47NO18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
805.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41758-69-4 | |
| Record name | Euonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041758694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Euonine and where is it found?
A: Euonine (also known as Evonine) is a sesquiterpene pyridine alkaloid found in the root bark of the Tripterygium wilfordii plant. [, ] This plant, also known as Thunder God Vine, has a long history of use in traditional Chinese medicine.
Q2: What are the known biological activities of Euonine?
A: Euonine has demonstrated immunosuppressive effects in research studies. [, ] Notably, it has shown activity in suppressing humoral-mediated immunity and delayed hypersensitivity reactions. [, ] Furthermore, euonine, along with other alkaloids like alatusinine and wilfordine, exhibited antifeedant activity against the insect Spodoptera littoralis []
Q3: What is the molecular formula and weight of Euonine?
A: The molecular formula of Euonine is C22H27NO4, and its molecular weight is 369.45 g/mol. []
Q4: How is Euonine typically extracted and purified?
A: Euonine can be extracted from Tripterygium wilfordii using various solvents, followed by purification techniques like column chromatography and preparative TLC. [] A specific method utilizes chloroform waste liquor after triptolide extraction, followed by diethyl ether extraction, recrystallization, and antiphase high-performance liquid chromatography. []
Q5: Are there analytical methods available for detecting and quantifying Euonine in biological samples?
A: Yes, researchers have developed sensitive methods for quantifying euonine in human plasma and urine. Liquid chromatography-mass spectrometry (LC-MS) techniques, employing either atmospheric pressure chemical ionization (APCI) [] or electrospray ionization (ESI) [], have proven effective. These methods utilize solid-phase extraction for sample cleanup and achieve low limits of quantification, making them suitable for clinical research.
Q6: Have any studies investigated the structure-activity relationship (SAR) of Euonine?
A: While detailed SAR studies specifically focusing on Euonine are limited in the provided research, structural modifications, such as deacetylation at different positions, have been observed in related compounds isolated from Austroplenckia populnea var. ovata. [] Investigating how such alterations impact biological activity could provide valuable insights into Euonine's SAR.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1'-(6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide](/img/structure/B1203801.png)

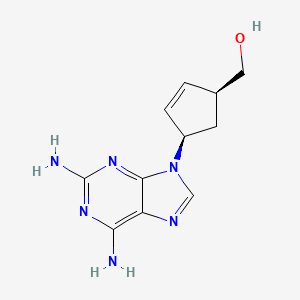
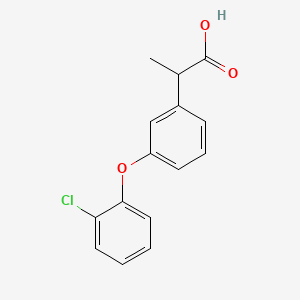

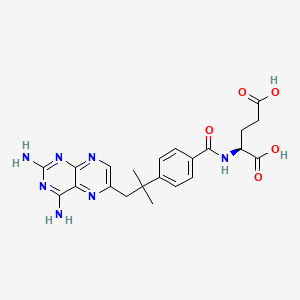

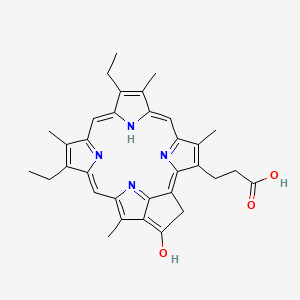


![1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, magnesium salt (1:1)](/img/structure/B1203818.png)
![2-[(2-Methoxyphenoxy)carbonyl]phenyl nicotinate](/img/structure/B1203820.png)

